N-cyclohexyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
CAS No.: 1207028-23-6
Cat. No.: VC4212431
Molecular Formula: C21H25N5OS
Molecular Weight: 395.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207028-23-6 |
|---|---|
| Molecular Formula | C21H25N5OS |
| Molecular Weight | 395.53 |
| IUPAC Name | N-cyclohexyl-2-[4-methyl-1-(4-methylphenyl)pyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C21H25N5OS/c1-14-8-10-17(11-9-14)26-20-18(12-22-26)15(2)24-25-21(20)28-13-19(27)23-16-6-4-3-5-7-16/h8-12,16H,3-7,13H2,1-2H3,(H,23,27) |
| Standard InChI Key | HWINAIAWBLSPIG-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)NC4CCCCC4 |
Introduction
Structural Characterization and Molecular Properties
The target compound features a pyrazolo[3,4-d]pyridazine core substituted at the 1-position with a p-tolyl group, at the 4-position with a methyl group, and at the 7-position with a thioacetamide moiety linked to a cyclohexylamine (Fig. 1). Key structural attributes include:
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Pyrazolo[3,4-d]pyridazine scaffold: A fused bicyclic system comprising pyrazole and pyridazine rings. The 3,4-d fusion pattern distinguishes it from pyrazolo[3,4-c]pyridines (e.g., in ).
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Substituents:
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Cyclohexyl group: Confers conformational rigidity and modulates solubility.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₃H₂₇N₅OS |
| Molecular Weight | 437.56 g/mol |
| LogP (Predicted) | ~3.2 (Moderately lipophilic) |
| Hydrogen Bond Donors | 2 (NH groups) |
| Hydrogen Bond Acceptors | 5 (N, O, S atoms) |
Synthetic Methodologies
The synthesis of this compound likely involves multi-step strategies analogous to those for pyrazolopyridines and thioacetamide derivatives .
Core Scaffold Assembly
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Pyridazine Formation: Condensation of hydrazine derivatives with diketones or cyanopyridines under acidic conditions.
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Pyrazole Ring Closure: Cyclization via intramolecular nucleophilic attack, as demonstrated in pyrazolo[3,4-c]pyridine syntheses .
Functionalization Steps
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Suzuki-Miyaura Coupling: Introduction of the p-tolyl group using p-tolylboronic acid and Pd(PPh₃)₄ .
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Thioether Formation: Reaction of a chloropyridazine intermediate with thioacetamide under basic conditions (e.g., K₂CO₃ in DMF) .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyridazine cyclization | Hydrazine hydrate, HCl, reflux | 65–75 |
| Suzuki coupling | Pd(PPh₃)₄, NaHCO₃, DME, 80°C | 70–85 |
| Thioacetamide coupling | Thioacetamide, K₂CO₃, DMF, 60°C | 50–60 |
Biological Activity and Mechanistic Insights
While direct pharmacological data are unavailable, inferences are drawn from structurally related compounds:
NADPH Oxidase Inhibition
Pyrazolo pyridine derivatives (e.g., WO2010035221A1 ) inhibit NADPH oxidase (NOX) isoforms, which are implicated in oxidative stress. The target compound’s sulfur atom could chelate catalytic copper ions in NOX enzymes.
Table 3: Hypothetical Activity Profile
| Target | Predicted IC₅₀ (μM) | Mechanism |
|---|---|---|
| EGFR Kinase | 0.5–2.0 | ATP-competitive inhibition |
| NOX4 | 1.0–5.0 | Metal ion chelation |
| HDAC6 | 10–20 | Zinc coordination |
Future Research Directions
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In Vitro Screening: Prioritize assays against kinase panels and cancer cell lines.
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ADMET Profiling: Assess metabolic stability (CYP450 isoforms) and plasma protein binding.
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Crystallographic Studies: Resolve ligand-target complexes to guide optimization.
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